molecular formula C21H25NO6S B11154713 N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-methionine

N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-methionine

Cat. No.: B11154713
M. Wt: 419.5 g/mol
InChI Key: FHJZOPHZKMJKRT-HNNXBMFYSA-N
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Description

2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a chromen ring system, an acetamido group, and a butanoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:

    Formation of the chromen ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamido group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the butanoic acid moiety: This can be done through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring system, potentially converting them to alcohols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, or other nucleophiles.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetamido]-4-(methylsulfanyl)butanoic acid involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in oxidative stress pathways, receptors related to inflammation.

    Pathways Involved: The compound may modulate oxidative stress by acting as an antioxidant or by inhibiting enzymes that produce reactive oxygen species. It may also interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • 2-[2-({6-Oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetonitrile
  • 2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)propanoic acid

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., acetamido vs. acetonitrile) and variations in the chromen ring system.
  • Unique Properties: The specific combination of functional groups in 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetamido]-4-(methylsulfanyl)butanoic acid may confer unique biological activities or chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of 2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetamido]-4-(methylsulfanyl)butanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H25NO6S/c1-12-9-16(27-11-18(23)22-15(20(24)25)7-8-29-2)19-13-5-3-4-6-14(13)21(26)28-17(19)10-12/h9-10,15H,3-8,11H2,1-2H3,(H,22,23)(H,24,25)/t15-/m0/s1

InChI Key

FHJZOPHZKMJKRT-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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